molecular formula C8H4ClNO2 B15273168 5-Chloro-2,1-benzoxazole-3-carbaldehyde

5-Chloro-2,1-benzoxazole-3-carbaldehyde

Cat. No.: B15273168
M. Wt: 181.57 g/mol
InChI Key: ZRJKYFOCLXQAAY-UHFFFAOYSA-N
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Description

5-Chloro-2,1-benzoxazole-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro substituent at the 5-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,1-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde. One common method includes the use of 2-amino-4-chlorophenol and chloral in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) have been employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,1-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chloro substituent.

Major Products Formed

Scientific Research Applications

5-Chloro-2,1-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,1-benzoxazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival. By targeting these enzymes, the compound can exert its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-mercaptobenzoxazole: Similar structure but contains a mercapto group instead of an aldehyde group.

    5-Chloro-2,1-benzoxazole-3-carboxylic acid: Oxidized form of 5-Chloro-2,1-benzoxazole-3-carbaldehyde.

    5-Chloro-2,1-benzoxazole-3-methanol: Reduced form of this compound.

Uniqueness

The presence of both a chloro substituent and an aldehyde group in this compound makes it a versatile compound for various chemical reactions. Its unique structure allows for diverse functionalization and applications in different fields of research and industry.

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

5-chloro-2,1-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-5-1-2-7-6(3-5)8(4-11)12-10-7/h1-4H

InChI Key

ZRJKYFOCLXQAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C=C1Cl)C=O

Origin of Product

United States

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